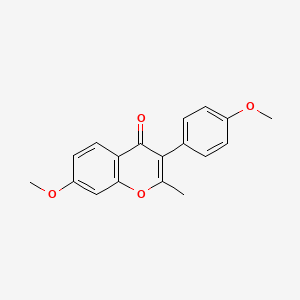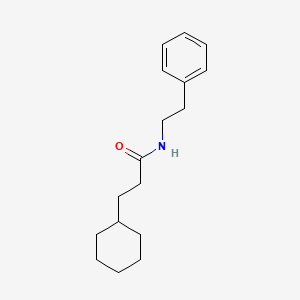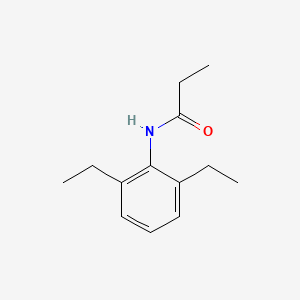![molecular formula C15H12Cl2N2O3 B5671153 methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate, also known as DCMAB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCMAB is a member of the benzoate ester family and is synthesized through a multi-step process.
作用機序
The mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell signaling pathways. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of inflammation in inflammatory diseases.
Biochemical and Physiological Effects
methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has been shown to have several biochemical and physiological effects in scientific research studies. In cancer cells, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate induces apoptosis by activating caspase enzymes, which are responsible for the breakdown of cellular components. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has also been shown to inhibit the activity of certain enzymes involved in inflammation, leading to a reduction in inflammation in inflammatory diseases.
実験室実験の利点と制限
One advantage of using methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate in lab experiments is its potential therapeutic properties in the treatment of cancer and inflammatory diseases. However, methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is a toxic chemical that requires careful handling, and its synthesis is a multi-step process that can be time-consuming and costly.
将来の方向性
There are several future directions for the study of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate. One direction is to further investigate its potential therapeutic properties in the treatment of cancer and inflammatory diseases. Another direction is to study the mechanism of action of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate in more detail to better understand its effects on cellular signaling pathways. Additionally, the synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate could be optimized to make it more cost-effective and easier to produce.
合成法
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate is synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with phosgene to form 3,4-dichlorophenyl isocyanate. This isocyanate is then reacted with methyl 3-aminobenzoate to form methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate. The synthesis of methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate requires careful handling of toxic chemicals and should only be performed by trained professionals.
科学的研究の応用
Methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the treatment of cancer. Studies have shown that methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.
特性
IUPAC Name |
methyl 3-[(3,4-dichlorophenyl)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-14(20)9-3-2-4-10(7-9)18-15(21)19-11-5-6-12(16)13(17)8-11/h2-8H,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNZVKFEUXVBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5671078.png)
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5671082.png)


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![4-(3-{1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]piperidin-3-yl}propanoyl)morpholine](/img/structure/B5671120.png)
![N-({1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl}methyl)-1-isopropyl-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5671122.png)
![(1S*,5R*)-6-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671129.png)
![2-ethyl-4-phenyl-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5671134.png)
![1-[4-hydroxy-2-methyl-3-(1-piperidinylmethyl)-6-quinolinyl]ethanone](/img/structure/B5671145.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5671158.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5671160.png)

![N'-({5-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea](/img/structure/B5671170.png)